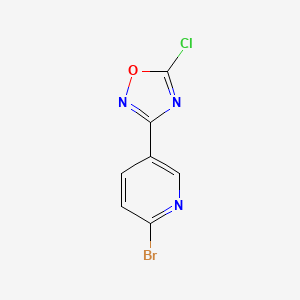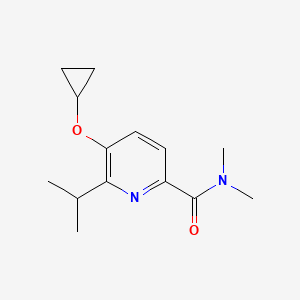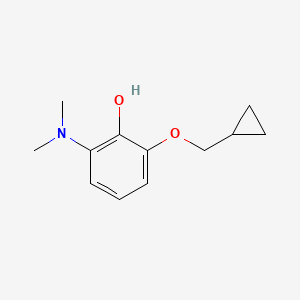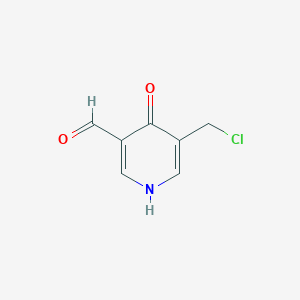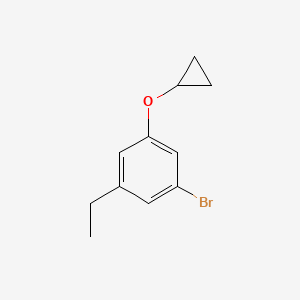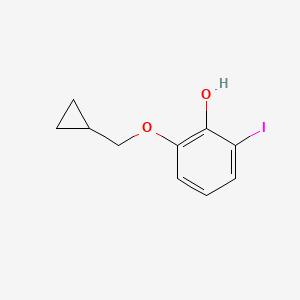
3-Acetyl-5-iodobenzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-5-iodobenzenesulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of an acetyl group, an iodine atom, and a sulfonyl chloride group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-iodobenzenesulfonyl chloride typically involves the introduction of the sulfonyl chloride group to a benzene ring that already contains acetyl and iodine substituents. One common method involves the reaction of 3-acetyl-5-iodobenzenesulfonic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
3-Acetyl-5-iodobenzenesulfonic acid+SOCl2→3-Acetyl-5-iodobenzenesulfonyl chloride+SO2+HCl
Industrial Production Methods
On an industrial scale, the production of sulfonyl chlorides often involves the use of chlorinating agents such as phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃). These reagents are used to convert sulfonic acids or their salts into the corresponding sulfonyl chlorides. The reaction conditions typically involve heating the reactants to facilitate the chlorination process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetyl-5-iodobenzenesulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Electrophilic Substitution: The acetyl and iodine groups on the benzene ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride (NaBH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols can react with the sulfonyl chloride group under mild conditions to form sulfonamides or sulfonate esters.
Electrophilic Substitution: Reactions such as nitration can be carried out using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as catalysts.
Reduction: Sodium borohydride (NaBH₄) is commonly used for the reduction of the iodine atom.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Deiodinated Compounds: Formed from the reduction of the iodine atom.
Applications De Recherche Scientifique
3-Acetyl-5-iodobenzenesulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique reactivity and functional groups
Mécanisme D'action
The mechanism of action of 3-Acetyl-5-iodobenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and create complex molecules. The acetyl and iodine groups can also participate in further chemical transformations, adding to the versatility of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetyl Chloride (CH₃COCl): A simpler acyl chloride used in acetylation reactions.
Benzenesulfonyl Chloride (C₆H₅SO₂Cl): A sulfonyl chloride without additional substituents on the benzene ring.
Iodobenzene (C₆H₅I): A benzene ring with an iodine substituent but lacking the sulfonyl chloride group.
Uniqueness
3-Acetyl-5-iodobenzenesulfonyl chloride is unique due to the combination of its functional groups. The presence of both an acetyl group and an iodine atom on the benzene ring, along with the sulfonyl chloride group, provides a unique reactivity profile that can be exploited in various chemical reactions. This makes it a valuable compound in synthetic chemistry and material science .
Propriétés
Formule moléculaire |
C8H6ClIO3S |
|---|---|
Poids moléculaire |
344.55 g/mol |
Nom IUPAC |
3-acetyl-5-iodobenzenesulfonyl chloride |
InChI |
InChI=1S/C8H6ClIO3S/c1-5(11)6-2-7(10)4-8(3-6)14(9,12)13/h2-4H,1H3 |
Clé InChI |
FLTKUWVVPQGGDZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC(=C1)I)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



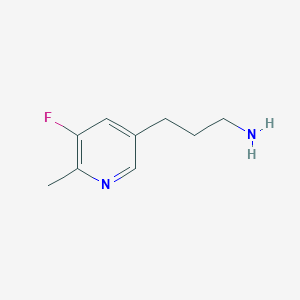
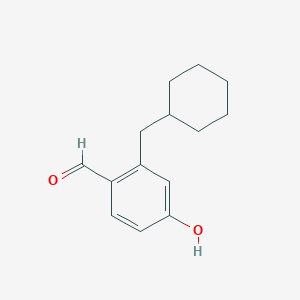
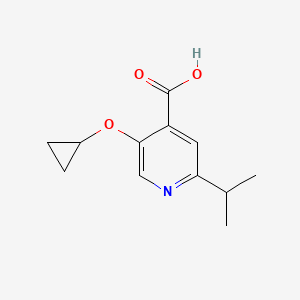
![[3-(Methoxycarbonyl)-5-methylphenyl]acetic acid](/img/structure/B14843056.png)
![Methyl 4-acetyl-6-[2-[(tert-butoxycarbonyl)amino]ethyl]pyridine-2-carboxylate](/img/structure/B14843063.png)
